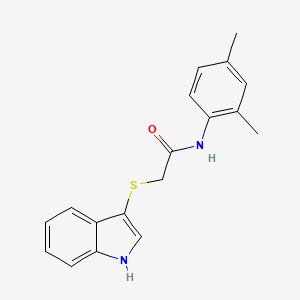

N-(2,4-dimethylphenyl)-2-(1H-indol-3-ylthio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-(1H-indol-3-ylthio)acetamide, commonly known as DIMPI, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. DIMPI is a member of the indole-based compounds family and has been shown to exhibit potent anticancer properties.

Scientific Research Applications

Structural Analysis and Molecular Docking

Research on similar compounds emphasizes the importance of structural analysis and molecular docking in drug development. For example, the study on capsaicinoid derivatives, such as N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, highlights the role of crystal structure determination in understanding the interaction between drugs and their biological targets (Park et al., 1995). Similarly, the synthesis and evaluation of S-acetamide derivatives for anticonvulsant activities demonstrate the use of molecular docking to predict the interaction with biological targets, providing a basis for the development of new therapeutic agents (Severina et al., 2020).

Cognitive Enhancement

Studies on derivatives like N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) show potential in enhancing cognitive functions, as evidenced by experiments in rat models. These findings indicate the possibility of developing compounds that could aid in improving learning and memory, suggesting a research avenue for N-(2,4-dimethylphenyl)-2-(1H-indol-3-ylthio)acetamide in cognitive disorders (Sakurai et al., 1989).

Anticancer Research

The synthesis and pharmacological evaluation of various acetamide derivatives for their anticancer activities underline the potential of such compounds in cancer therapy. For instance, the development of indole derivatives through nucleophilic aromatic substitution offers a pathway for creating new anticancer agents, which could be relevant for exploring the anticancer potential of N-(2,4-dimethylphenyl)-2-(1H-indol-3-ylthio)acetamide (Kametani, Ohsawa, & Ihara, 1981).

Herbicide Development

Research into chloroacetamide derivatives like 2-chloro-N-(2, 6-diethylphenyl)-N-(methoxymethyl) acetamide and its inhibition of fatty acid synthesis in algae suggests a potential application in developing herbicides. This points to the possibility of exploring N-(2,4-dimethylphenyl)-2-(1H-indol-3-ylthio)acetamide for similar applications, given its structural similarity to known herbicidal compounds (Weisshaar & Böger, 1989).

properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-12-7-8-15(13(2)9-12)20-18(21)11-22-17-10-19-16-6-4-3-5-14(16)17/h3-10,19H,11H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWSGKYDVBUJOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=CNC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[chroman-2,1'-cyclobutan]-4-amine hcl](/img/structure/B2986331.png)

![1-(Chloromethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2986332.png)

![{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine](/img/structure/B2986334.png)

![N-(3'-acetyl-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B2986335.png)

![3-Azabicyclo[3.2.0]heptane](/img/structure/B2986340.png)

![3-[(2-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2986344.png)